

application of N-Boc-(+/-)-3-amino-hept-6endimethylamide in peptide synthesis

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Compound of Interest

N-Boc-(+/-)-3-amino-hept-6endimethylamide

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Application Notes: N-Boc-(+/-)-3-amino-hept-6-enoic Acid in Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Boc-(+/-)-3-amino-hept-6-enoic acid is a synthetic, non-proteinogenic β-amino acid building block. Its unique structural features make it a valuable tool for the synthesis of novel peptidomimetics with tailored properties. Peptides incorporating this residue can exhibit enhanced stability, unique conformational preferences, and opportunities for post-synthesis modification.

The key structural elements and their associated applications are:

- β-Amino Acid Backbone: The presence of the amine on the β-carbon (C3) instead of the α-carbon (C2) sterically hinders recognition by common proteases. This modification can significantly increase the in-vivo half-life of peptide-based therapeutics.[1][2]
- N-terminal Boc Protection: The acid-labile tert-butyloxycarbonyl (Boc) group makes this building block fully compatible with well-established solid-phase peptide synthesis (SPPS) methodologies, particularly Boc/Bzl chemistry.[3][4]



- Terminal Alkene Functionality: The hept-6-enoic side chain terminates in a vinyl group. This
 reactive handle is orthogonal to standard peptide chemistry, allowing for selective postsynthesis modifications. It is particularly useful for peptide "stapling" or cyclization via olefin
 metathesis to lock the peptide into a specific, bioactive conformation.
- Racemic Nature: The "(+/-)" designation indicates that the compound is a mixture of both (R) and (S) enantiomers at the C3 position. This is suitable for initial screening libraries where stereochemistry is not defined or for applications where the specific stereocenter does not impact activity.

Potential Applications

- Development of Protease-Resistant Peptidomimetics: By replacing a native α-amino acid with this β-amino acid, researchers can design peptide drugs with improved pharmacokinetic profiles.[5]
- Conformational Scaffolding: β-amino acids are known to induce unique secondary structures, such as 14-helices and various turns.[5][6] Incorporating this residue can help constrain a peptide's structure to enhance its binding affinity and selectivity for a biological target.
- Peptide Stapling and Cyclization: The terminal alkene is an ideal substrate for ring-closing metathesis (RCM). When two alkene-bearing residues are placed in a peptide sequence, they can be "stapled" together, creating a cyclic constraint that can improve cell permeability and target engagement.
- Synthesis of Bio-conjugates: The vinyl group can be functionalized post-synthetically via methods like thiol-ene coupling or hydroamination to attach fluorescent labels, imaging agents, or other molecular probes.

Protocols and Methodologies

The following protocols are representative examples for the incorporation of N-Boc-(+/-)-3-amino-hept-6-enoic acid into a peptide sequence using manual Boc-chemistry solid-phase peptide synthesis (SPPS). The ultimate product, if desired, could be a C-terminal dimethylamide by cleaving from an appropriate resin in the presence of dimethylamine or by



using a specialized linker, though the most common approach is to generate a C-terminal primary amide using MBHA resin.

Protocol 1: Incorporation of N-Boc-(+/-)-3-amino-hept-6enoic Acid via Boc-SPPS

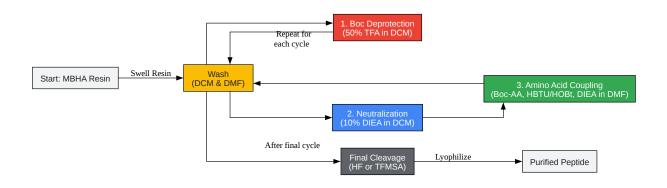
This protocol describes the manual synthesis of a model peptide (e.g., Tyr-Ala- β^3 -Ahp) on a 4-methylbenzhydrylamine (MBHA) resin to yield a C-terminal amide. (Note: β^3 -Ahp stands for 3-amino-hept-6-enoic acid residue).

Materials and Reagents:

- MBHA Resin (100-200 mesh, ~0.8 mmol/g loading)
- N-Boc-(+/-)-3-amino-hept-6-enoic acid
- Other N-Boc protected amino acids (e.g., Boc-Ala-OH, Boc-Tyr(2,6-Cl₂Bzl)-OH)
- Dichloromethane (DCM), peptide synthesis grade
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Trifluoroacetic acid (TFA)
- N,N-Diisopropylethylamine (DIEA)
- Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
- Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage
- Scavengers: p-cresol, p-thiocresol
- Diethyl ether (ice-cold)
- Acetonitrile, HPLC grade
- Water, HPLC grade



Experimental Workflow:



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Caption: General workflow for one cycle of Boc-SPPS.

Step-by-Step Procedure:

- Resin Preparation:
 - Place MBHA resin (e.g., 0.1 mmol scale) in a specialized peptide synthesis vessel.
 - Swell the resin in DCM for 30 minutes, then wash with DMF (3x) and DCM (3x).
- First Amino Acid Coupling (N-Boc-(+/-)-3-amino-hept-6-enoic acid):
 - Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes, drain. Repeat with a 20-minute incubation. This removes the Boc group from the resin's amine.
 - Washing: Wash the resin thoroughly with DCM (3x), Isopropanol (1x), and DMF (3x) to remove TFA.



- Neutralization: Treat the resin with 10% DIEA in DCM (2x for 2 minutes each) to neutralize the ammonium salt. Wash with DCM (3x) and DMF (3x).
- Activation & Coupling: In a separate vial, dissolve N-Boc-(+/-)-3-amino-hept-6-enoic acid (0.4 mmol, 4 eq), HBTU (0.39 mmol, 3.9 eq), and HOBt (0.4 mmol, 4 eq) in minimal DMF.
 Add DIEA (0.8 mmol, 8 eq). Pre-activate for 2-5 minutes.
- Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature.
- Monitoring: Perform a Kaiser test to confirm complete coupling (ninhydrin negative). If incomplete, repeat the coupling step.
- Washing: Wash the resin with DMF (3x) and DCM (3x).
- Subsequent Amino Acid Cycles:
 - Repeat the deprotection, washing, neutralization, and coupling steps for each subsequent amino acid (e.g., Boc-Ala-OH, then Boc-Tyr(2,6-Cl₂Bzl)-OH).
- Final Cleavage and Deprotection:
 - After the final coupling and washing, dry the peptide-resin under vacuum.
 - HF Cleavage (Expert Use Only): Transfer the resin to a specialized HF cleavage apparatus. Add scavengers (e.g., p-cresol). Cool to 0°C and condense anhydrous HF. Stir for 1 hour at 0°C. Evaporate the HF under vacuum.
 - Precipitation: Triturate the residue with ice-cold diethyl ether. Collect the crude peptide precipitate by filtration or centrifugation.
 - Purification: Dissolve the crude peptide in an aqueous acetonitrile solution and purify using reverse-phase HPLC.
 - Lyophilization: Lyophilize the pure HPLC fractions to obtain the final peptide as a white powder.

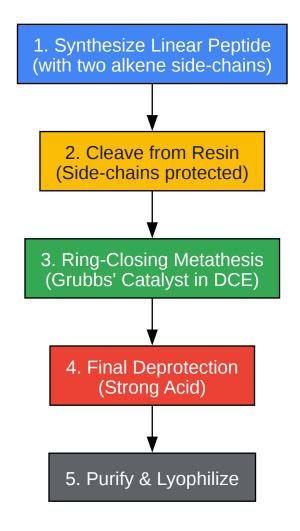


Protocol 2: Conceptual Workflow for Post-Synthesis Peptide Stapling

This protocol outlines the general steps for cyclizing a peptide containing N-Boc-(+/-)-3-amino-hept-6-enoic acid and another alkene-bearing residue using ring-closing metathesis (RCM).

- Peptide Synthesis: Synthesize the linear peptide on a resin that allows cleavage with sidechains still protected (e.g., 2-chlorotrityl chloride resin). The sequence should contain at least two alkene-bearing residues, such as two instances of 3-amino-hept-6-enoic acid.
- Cleavage: Cleave the peptide from the resin using a mild acid cocktail (e.g., TFA/DCM/TIS 1:97:2) to yield the fully-protected linear peptide in solution.
- Cyclization (RCM):
 - Dissolve the protected peptide in a non-polar solvent like anhydrous dichloroethane (DCE) at high dilution (e.g., 0.1-1 mM) to favor intramolecular reaction.
 - Add a Grubbs' catalyst (e.g., Grubbs' 1st or 2nd Generation, 5-10 mol%).
 - Heat the reaction (e.g., 40-60°C) and monitor by LC-MS until the linear peptide is consumed.
- · Deprotection and Purification:
 - Quench the reaction (e.g., with ethyl vinyl ether).
 - Remove the solvent and treat the crude cyclic peptide with a strong acid cocktail (e.g., TFA/DCM/Water/TIS 95:2.5:2.5:2.5) to remove all side-chain protecting groups.
 - Precipitate, purify by RP-HPLC, and lyophilize as described in Protocol 1.





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Caption: Workflow for peptide stapling via RCM.

Data Presentation

Table 1: Physicochemical Properties of the Building Block



Property	Value	
Compound Name	N-Boc-(+/-)-3-amino-hept-6-enoic acid	
Molecular Formula	C12H21NO4	
Molecular Weight	243.30 g/mol	
Appearance	White to off-white solid	
Protection Group (Nα)	tert-Butyloxycarbonyl (Boc)	

| Key Functionality | Terminal Alkene (C6-C7) |

Table 2: Standard Boc-SPPS Cycle Summary (per residue)

Step	Reagent/Solvent	Time (minutes)	Repeats	
1. Deprotection	50% TFA in DCM	2 + 20	1+1	
2. Wash	DCM, IPA, DMF	~1-2 per wash	3x each	
3. Neutralization	10% DIEA in DCM	2	2x	
4. Wash	DCM, DMF	~1-2 per wash	3x each	
5. Coupling	Boc-AA / HBTU / HOBt / DIEA in DMF	60 - 120	1x	

| 6. Wash | DMF, DCM | ~1-2 per wash | 3x each |

Table 3: Common Coupling Reagents for Boc-SPPS



Reagent Combination	Activation Method	Relative Speed	Racemization Risk	Notes
DIC / HOBt	Carbodiimide	Moderate	Low	Cost-effective; DCU byproduct can be problematic.
HBTU / HOBt / DIEA	Aminium Salt	Fast	Low	Highly efficient and widely used.

| HATU / DIEA | Aminium Salt | Very Fast | Very Low | Excellent for sterically hindered couplings. |

Caption: Logical flow from structural features to applications.

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